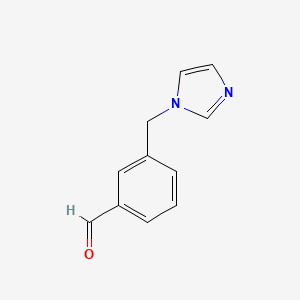

3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Description

Contextual Significance of Imidazole-Benzaldehyde Frameworks in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their ring, are a cornerstone of organic chemistry and drug discovery. Among these, the imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, holds a privileged position. chemscene.comlongdom.org It is a fundamental component of several essential biological molecules, including the amino acid histidine and nucleic acids. chemscene.com The imidazole nucleus is known for its amphoteric nature, meaning it can act as both a weak acid and a weak base, and its electron-rich properties, which allow for a variety of chemical interactions and functionalizations. chemscene.comresearchgate.net These characteristics make imidazole and its derivatives highly versatile in synthetic chemistry. longdom.org

When the imidazole scaffold is coupled with a benzaldehyde (B42025) unit, it creates a bifunctional molecule with expanded synthetic and biological potential. Benzaldehyde, the simplest aromatic aldehyde, provides a reactive carbonyl group that is a gateway for a multitude of chemical transformations, such as condensations, oxidations, and the formation of Schiff bases. The combination of the versatile imidazole ring and the reactive benzaldehyde group in a single framework results in a valuable synthon—a building block for creating more complex molecules with diverse chemical properties and potential applications. nih.gov This framework is particularly important in the synthesis of larger, more elaborate heterocyclic systems and in the generation of libraries of compounds for screening in drug discovery and materials science. nih.gov

Academic and Research Relevance of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde within Chemical Biology and Medicinal Chemistry

The specific compound, this compound, has emerged as a molecule of significant interest, primarily as a versatile intermediate in the synthesis of targeted bioactive agents. Its structure, featuring an imidazole ring linked to a benzaldehyde at the meta position via a methylene (B1212753) bridge, is crucial to its utility.

Detailed research into derivatives containing the "imidazol-1-ylmethyl" moiety has revealed potent biological activities. For instance, a series of 3-(imidazol-1-ylmethyl)indoles were synthesized and evaluated for their antiparasitic activity against Leishmania mexicana, the protozoan parasite responsible for leishmaniasis. tandfonline.comnih.gov These studies found that the compounds exhibited significant antileishmanial effects, with some derivatives showing inhibitory concentrations (IC₅₀) in the low micromolar range. tandfonline.comnih.gov The proposed mechanism of action for these compounds is the inhibition of cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the parasite's cell membrane. tandfonline.com The benzaldehyde group on the core structure of this compound makes it an ideal precursor for creating such indole-based derivatives and other complex heterocyclic systems.

Furthermore, the aldehyde functional group allows this compound to be a key reactant in Claisen-Schmidt condensations to form chalcones, which are known to possess a wide array of biological activities. mdpi.commdpi.com For example, chalcones derived from the related 4-(1H-imidazol-1-yl)benzaldehyde have demonstrated potent antifungal properties, particularly against Aspergillus fumigatus. mdpi.commdpi.com This highlights the potential of this compound as a starting material for developing novel antifungal agents. The strategic placement of the imidazolylmethyl group at the 3-position influences the electronic properties and spatial arrangement of the molecule, which can be fine-tuned in derivative compounds to optimize interactions with biological targets.

The academic relevance of this compound is therefore twofold: it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications, and the core scaffold itself is associated with significant biological activity, particularly in the development of new antiprotozoal and antifungal agents.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKQKKQFLYPQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439210 | |

| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102432-05-3 | |

| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rational Design and Synthesis of Functionalized Derivatives of 3 1h Imidazol 1 Ylmethyl Benzaldehyde

Chemical Modification Strategies on the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule offers two primary avenues for modification: reaction at the highly functional aldehyde group and substitution on the aromatic ring.

Aldehyde Group Reactivity for Further Derivatization (e.g., Schiff base formation)

The aldehyde group is a cornerstone for synthetic elaboration due to its susceptibility to nucleophilic addition reactions. A prominent derivatization strategy is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond (-C=N-). ijacskros.com Aromatic aldehydes, such as the one in the title compound, are known to form particularly stable Schiff bases due to electronic conjugation. ijacskros.com

The general mechanism proceeds via a carbinolamine intermediate, which then eliminates water, often catalyzed by a small amount of acid. ijacskros.com This straightforward reaction allows for the introduction of a vast array of functionalities by simply varying the primary amine reactant. For instance, condensation of related imidazolyl benzaldehydes with different primary amines has been used to synthesize libraries of Schiff base derivatives. nih.govcore.ac.uk These reactions are typically performed by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol. ijacskros.com

Beyond Schiff bases, the aldehyde can undergo other transformations, such as the Claisen-Schmidt condensation with ketones to form chalcones, further expanding the diversity of accessible derivatives.

Table 1: Examples of Schiff Base Formation from Substituted Aldehydes and Amines

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Di-imine Schiff Base | nih.gov |

| Salicylaldehyde | 1-(3-Aminopropyl)imidazole | Imidazole (B134444) Schiff Base | maynoothuniversity.ie |

| 5-substituted isatins | 2,6-diamino pyridine (B92270) | Indole-based Schiff Base | researchgate.net |

| 4-aminoantipyrine | 4-chloro benzaldehyde | Antipyrine Schiff Base | researchgate.net |

Aromatic Substituent Effects on the Benzaldehyde Ring

The reactivity of both the aldehyde group and the benzene (B151609) ring can be finely tuned by introducing substituents onto the aromatic ring. The principles of electrophilic aromatic substitution and nucleophilic addition are governed by the electronic nature of these substituents. libretexts.orgstackexchange.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups are deactivating towards electrophilic aromatic substitution but activate the aldehyde group towards nucleophilic addition. askfilo.com By pulling electron density from the ring and the carbonyl carbon, EWGs make the carbonyl carbon more electrophilic and thus more reactive with nucleophiles like amines or enolates. askfilo.comncert.nic.in

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3) or methoxy (B1213986) (-OCH3) groups are activating towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. ncert.nic.in Conversely, they decrease the reactivity of the aldehyde group toward nucleophiles by donating electron density, which reduces the partial positive charge on the carbonyl carbon. libretexts.orgaskfilo.com

Halogens: Halogens (-F, -Cl, -Br) are a unique class. They are deactivating towards electrophilic substitution due to their inductive electron withdrawal but are ortho-, para-directing because of resonance-based electron donation. Their inductive effect can slightly increase the electrophilicity of the carbonyl carbon. reddit.com

Table 2: Predicted Influence of Substituents on the Benzaldehyde Moiety

| Substituent (R) | Electronic Effect | Reactivity toward Nucleophilic Addition | Directing Effect (Electrophilic Substitution) | Reference |

|---|---|---|---|---|

| -NO2 | Strong Electron-Withdrawing | Increased | Meta | askfilo.comncert.nic.in |

| -CHO | Moderate Electron-Withdrawing | Increased | Meta | ncert.nic.in |

| -Cl, -Br | Inductively Withdrawing, Resonantly Donating | Slightly Increased | Ortho, Para | ncert.nic.in |

| -CH3 | Electron-Donating | Decreased | Ortho, Para | askfilo.comncert.nic.in |

| -OH, -OCH3 | Strong Electron-Donating | Decreased | Ortho, Para | askfilo.comncert.nic.in |

Structural Elaboration of the Imidazole Ring

The imidazole ring itself is a key pharmacophore and a site for extensive functionalization. nih.govuobasrah.edu.iq While N-alkylation is inherent in the parent structure, the carbon atoms of the imidazole ring, particularly the C2, C4, and C5 positions, are targets for modification. Direct C-H functionalization offers an atom-economical route to introduce new substituents without pre-functionalized starting materials.

A notable strategy involves the metal-free, regioselective C2-H functionalization of 1-substituted imidazoles. Research has demonstrated a three-component reaction using acylacetylenes and aldehydes to install a 1,3-dicarbonyl moiety at the C2 position. This reaction proceeds under mild conditions (55–60 °C in acetonitrile) and tolerates a range of aromatic and heteroaromatic aldehydes. beilstein-journals.org Other methods for direct C-H arylation and alkenylation at the C2 position have been developed using nickel catalysis, which can couple imidazoles with phenol (B47542) derivatives. nih.govrsc.org Furthermore, palladium-catalyzed reactions have been employed for the synthesis of 2-aminoimidazoles and other fused systems. acs.orgnih.gov

These methods allow for the introduction of diverse groups onto the imidazole core, significantly altering the steric and electronic properties of the molecule for targeted applications.

Diversification of the Methylene (B1212753) Linker: Chain Length and Heteroatom Incorporations

The methylene (-CH2-) group that connects the imidazole and benzaldehyde moieties acts as a flexible linker. Its length, rigidity, and composition are critical parameters that can be adjusted to control the spatial orientation of the two aromatic rings.

Chain Length: Extending or shortening the alkyl chain linker is a common strategy in drug design to optimize binding to biological targets. For example, derivatives containing a three-carbon propyl or propoxy chain have been synthesized, which alters the distance and flexibility between the terminal rings. nih.gov N-alkylation of imidazoles with longer alkyl chains has been shown to modulate biological activity. isca.me

Heteroatom Incorporation: Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the linker can impart new properties. For instance, ether or thioether linkages can change the linker's polarity, hydrogen bonding capacity, and conformational preferences. The synthesis of molecules like 1-(2-dodecylsulfanyl-ethyl)-1H-imidazole demonstrates the incorporation of both a longer chain (ethyl) and a heteroatom (sulfur). nih.gov

These modifications provide a powerful tool for systematically exploring the chemical space around the core 3-(1H-imidazol-1-ylmethyl)benzaldehyde structure.

Synthesis of Hybrid Molecules and Conjugates Bearing this compound Substructures

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold is an ideal candidate for creating such hybrids.

Imidazole-Thiadiazole Hybrids

The 1,3,4-thiadiazole (B1197879) ring is another heterocycle of significant interest in medicinal chemistry. Combining the imidazole and thiadiazole nuclei has led to the development of novel hybrid compounds. mdpi.comnih.govjst.go.jp Synthetic strategies to create these hybrids often involve multi-step sequences where a derivative of one heterocycle is used to build the other.

For example, a common approach starts with a substituted imidazole that bears a reactive handle, such as a hydrazinecarbothioamide group. This intermediate can then be reacted with various phenacyl bromides to construct the thiazole (B1198619) ring, or undergo cyclization reactions to form a thiadiazole ring. jst.go.jpscilit.com A study on the synthesis of benzoate (B1203000) imidazo-1,3,4-thiadiazole derivatives used metronidazole (B1676534) (a 5-nitroimidazole) as a starting point, incorporating a p-aminobenzoic acid linker and then building the 1,3,4-thiadiazole ring. mdpi.comnih.gov Such strategies could be adapted, using the aldehyde functionality of this compound to react with a thiosemicarbazide, which upon cyclization would yield an imidazole-thiadiazole hybrid. These approaches highlight the modular nature of heterocyclic synthesis in generating complex and functionally diverse molecules. nih.gov

Imidazole-Thiazole Conjugates

Rational Design: The combination of imidazole and thiazole rings into a single molecular framework is a well-established strategy in drug discovery. scialert.net Both heterocycles are known to be present in numerous compounds with a wide spectrum of therapeutic applications, including antimicrobial and anticancer activities. scilit.comscispace.comnih.gov The rationale for creating imidazole-thiazole hybrids is to leverage the distinct and sometimes synergistic biological activities of each ring system. scialert.net By covalently linking these two pharmacophores, researchers aim to develop multifunctional agents with potentially enhanced potency and a broader range of action compared to the individual components. scilit.comnih.gov

Synthesis and Research Findings: The synthesis of imidazole-thiazole hybrids often begins with a functionalized imidazole precursor. One common route involves the reaction of an imidazole-containing thiosemicarbazone with α-haloketones, such as phenacyl bromides. scilit.comnih.gov For instance, a series of novel imidazole-thiazole derivatives was synthesized by reacting various phenacyl bromides with an imidazole-hydrazinecarbothioamide intermediate. scilit.comnih.gov Characterization using IR, NMR, and mass spectrometry confirmed the successful formation of the hybrid structures. scilit.com Another approach involves reacting carbothioamides, generated from an imidazolyl ketone, with hydrazonyl chlorides to produce the target 1,3-thiazole derivatives. nih.gov

Biological evaluation of these conjugates has demonstrated their potential as both antimicrobial and cytotoxic agents. In one study, all synthesized derivatives showed moderate antimicrobial activity, with one compound, in particular, exhibiting significant cytotoxicity with an IC₅₀ value of 33.52 μM against cancer cells. scilit.comnih.gov Molecular docking and dynamics simulations have been used to further investigate the interaction of these hybrids with protein targets, providing insights into the stability and mechanism of action. scilit.comnih.gov

| Compound | Key Finding | Assay | Source |

|---|---|---|---|

| Derivative 5a | IC₅₀ value of 33.52 μM | Cytotoxicity Assessment | scilit.comnih.gov |

| Thiazole 3a | Inhibition zone of 28 mm (S. aureus) and 27 mm (E. coli) | Antibacterial Activity | nih.gov |

| Thiazole 6d | Inhibition zone of 37 mm | Antifungal Activity (C. albicans) | nih.gov |

| Thiazole 8a | Inhibition zone of 25 mm (S. aureus) and 28 mm (E. coli) | Antibacterial Activity | nih.gov |

Imidazole-Pyrazole Systems

Rational Design: The design of molecules incorporating both imidazole and pyrazole (B372694) rings is driven by the significant biological activities associated with each heterocycle. nih.govbohrium.com Pyrazole derivatives are known for a wide range of pharmacological effects, while imidazoles are core components of many bioactive compounds. nih.govnih.gov By combining these two moieties, scientists aim to create hybrid molecules with novel or improved therapeutic potential, such as enhanced enzyme inhibition or antimicrobial activity. nih.govresearchgate.net For example, a rational, structure-based approach was used to design imidazole-pyrazole derivatives as inhibitors of Mycobacterium tuberculosis cytochrome P450 CYP121A1, an essential enzyme for mycobacterial growth. nih.gov

Synthesis and Research Findings: Several synthetic strategies have been developed to construct imidazole-pyrazole systems. A common method involves the reaction of a pyrazole-4-carbaldehyde with various reagents to build the imidazole ring. For instance, one series was synthesized by reacting 3-aryl-1H-pyrazole-4-carbaldehyde thiosemicarbazones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). bohrium.com A second series was prepared through the multicomponent reaction of 3-aryl-1H-pyrazole-4-carbaldehydes, 1,2-diketones, and ammonium (B1175870) acetate. bohrium.com Another key synthetic pathway involves the nucleophilic displacement of a chloro group on a pyrazole ring with the nitrogen atom of imidazole, often in the presence of a base like potassium carbonate in DMF. researchgate.net

These synthesized conjugates have shown significant activity in various biological assays. In a study targeting tuberculosis, biarylpyrazole imidazole derivatives were identified as the most effective, with compounds 10f and 10g displaying optimal activity with a Minimum Inhibitory Concentration (MIC) of 1.562 μg/mL. nih.gov In another study, imidazole-pyrazole conjugates were evaluated as enzyme inhibitors, where compound 6k was found to be a potent α-glucosidase inhibitor (IC₅₀ = 54.25 ± 0.67 µM), and compound 6a was the most active lipoxygenase (LOX) inhibitor (IC₅₀ = 41.75 ± 0.04 µM). researchgate.net

| Compound | Key Finding | Assay | Source |

|---|---|---|---|

| Isobutyl derivative (10f) | MIC: 1.562 μg/mL; K D: 0.22 μM | M. tuberculosis Inhibition | nih.gov |

| Tert-butyl derivative (10g) | MIC: 1.562 μg/mL; K D: 4.81 μM | M. tuberculosis Inhibition | nih.gov |

| Compound 6k | IC₅₀: 54.25 ± 0.67 µM | α-Glucosidase Inhibition | researchgate.net |

| Compound 6a | IC₅₀: 41.75 ± 0.04 µM | Lipoxygenase (LOX) Inhibition | researchgate.net |

| Pyridyl derivative (10a) | MIC: 12.5 μg/mL | Antimicrobial Activity | nih.gov |

Imidazole-Piperazine Derivatives

Rational Design: Piperazine (B1678402) is recognized as a "privileged" heterocyclic moiety in medicinal chemistry, forming the core of numerous bioactive molecules with a wide spectrum of pharmacological activities, including anticancer effects. researchgate.net The rationale for designing imidazole-piperazine derivatives is to combine the versatile imidazole scaffold with the favorable physicochemical and biological properties of the piperazine ring. This combination can lead to compounds with unique binding modes to biological targets, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer. researchgate.net The piperazine can act as a linker or a key interacting moiety, potentially improving properties like solubility and bioavailability. chemijournal.com

Synthesis and Research Findings: The synthesis of imidazole-piperazine derivatives can be achieved through various coupling strategies. One approach involves linking pre-formed imidazole and piperazine rings through methods like "click chemistry," where a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne creates a stable triazole linker between the two heterocyclic systems. europeanscience.org More direct linkages can be formed via nucleophilic substitution reactions. Research into a piperazine series of CDK inhibitors identified compounds with a novel binding mode, where a bridging interaction via a water molecule with an aspartate residue of CDK2 led to high selectivity. researchgate.net Structure-activity relationship (SAR) studies revealed the importance of the substitution pattern on both the imidazole and piperazine rings. Notably, compounds 2e and 2i from this series demonstrated the ability to inhibit tumor growth in oral dosing models in vivo. researchgate.net

| Compound | Key Finding | Assay | Source |

|---|---|---|---|

| Piperazine 2e | Inhibited tumor growth in a nude mouse xenograft study | In vivo Anticancer Activity | researchgate.net |

| Piperazine 2i | Inhibited tumor growth in a nude mouse xenograft study | In vivo Anticancer Activity | researchgate.net |

Imidazole-Indole Constructs

Rational Design: Indole (B1671886) is another highly important heterocyclic scaffold found in many natural and synthetic biologically active compounds. nih.gov The fusion of indole and imidazole moieties into single constructs is a promising strategy for developing new therapeutic agents. nih.govnih.gov Specifically, 3-(imidazol-1-ylmethyl)indoles have been designed as potential antileishmanial agents based on 3D-QSAR predictive models. nih.gov These models suggested that modulating the hydrophobic and electronic parameters, particularly on a benzyl (B1604629) group attached to the indole nitrogen, could significantly influence antiparasitic activity. nih.gov Other designs have explored these hybrids for their potential as apoptosis inducers in cancer cells and as ligands for metal-based therapeutics. nih.govnih.gov

Synthesis and Research Findings: The synthesis of 1-benzyl-3-(imidazol-1-ylmethyl)indoles has been systematically explored to validate QSAR models. nih.gov The core structure is typically assembled, and then various substituents are introduced on the benzyl group to probe the effects of hydrophobicity and electronics. Biological evaluation of these compounds against Leishmania mexicana promastigotes revealed IC₅₀ values ranging from 2.3 to 32 μM. nih.gov The results confirmed that the hydrophobic parameter at the para-position of the benzyl group was a crucial determinant for high activity. nih.gov In a different context, a series of diindolylmethanes linked to an imidazopyridine core were synthesized and evaluated for cytotoxicity against human cancer cell lines. nih.gov Two of these hybrids, 5k and 5r , showed significant activity against A549 lung cancer cells, inducing cell cycle arrest and apoptosis with IC₅₀ values of 1.65 ± 0.3 and 1.80 ± 0.8 µM, respectively. nih.gov

| Compound Class/ID | Key Finding | Assay | Source |

|---|---|---|---|

| 1-Benzyl-3-(imidazol-1-ylmethyl)indoles | IC₅₀ values ranging from 2.3 to 32 μM | Antiparasitic Activity (L. mexicana) | nih.gov |

| Hybrid 5k | IC₅₀ value of 1.65 ± 0.3 µM; induced G2/M cell cycle arrest and apoptosis | Cytotoxicity (A549 lung cancer cells) | nih.gov |

| Hybrid 5r | IC₅₀ value of 1.80 ± 0.8 µM; induced G2/M cell cycle arrest and apoptosis | Cytotoxicity (A549 lung cancer cells) | nih.gov |

Stereocontrol in the Synthesis of Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. The three-dimensional arrangement of atoms in chiral analogues of this compound can significantly influence their interaction with biological targets like enzymes and receptors. rsc.orgnih.gov Therefore, developing synthetic methods that allow for precise control over the stereochemistry is a critical goal. acs.org

Strategies for stereocontrol can be broadly categorized into two areas: the use of chiral auxiliaries or reagents, and asymmetric catalysis. One reported method involves the stereocontrolled ring-opening of a hindered cyclic sulfamidate with nitrogen-containing heterocycles like imidazole. acs.org In this process, the nucleophilic attack by the imidazole occurs with a complete inversion of configuration at the electrophilic center, effectively transferring the chirality of the starting material to the product while retaining the enantiomeric excess. acs.org

A more advanced and efficient approach is asymmetric catalysis. A cation-directed catalytic enantioselective desymmetrization method has been developed for the rapid synthesis of axially chiral imidazoles. nih.gov This strategy uses a chiral catalyst to differentiate between two enantiotopic nitrogen atoms in an achiral imidazole anion precursor. nih.gov Subsequent alkylation sets the stereochemistry, leading to products with high enantiomeric excess, often greater than 90% ee. nih.gov This method is scalable and provides access to novel chiral imidazole-based ligands and other functional molecules. nih.gov

| Method | Description | Outcome | Source |

|---|---|---|---|

| Stereocontrolled Ring-Opening | Nucleophilic attack of imidazole on a hindered chiral cyclic sulfamidate. | Inversion of configuration at the electrophilic center, retaining enantiomeric excess. | acs.org |

| Cation-Directed Desymmetrization | A chiral catalyst directs the enantioselective alkylation of an achiral imidazole anion. | Access to axially chiral imidazoles with high enantioselectivity (>90% ee). | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 3 1h Imidazol 1 Ylmethyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

No experimental ¹H NMR data, including chemical shifts, coupling constants, or signal multiplicities, for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde could be located in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similarly, there are no available published ¹³C NMR spectra or tables of chemical shifts for the specific carbon atoms within the this compound molecule. While data exists for other imidazole (B134444) and benzaldehyde (B42025) derivatives, this information cannot be accurately extrapolated to the target compound. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Specific experimental FTIR or Raman spectra detailing the characteristic vibrational frequencies for the functional groups in this compound are not available in the public domain. General spectral data for the benzaldehyde and imidazole functional groups exist but are not specific to this molecular structure. nih.govdocbrown.infonist.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

While the monoisotopic mass can be calculated from its formula, no experimental mass spectrometry data showing the molecular ion peak or an analysis of the fragmentation pattern for this compound has been published. Some databases provide predicted mass spectrometry data, but not experimental findings. uni.lu

X-ray Crystallography for Precise Solid-State Structure Determination

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, information regarding its crystal system, space group, and precise bond lengths and angles in the solid state is not available.

Elemental Analysis for Compositional Verification

No published records of experimental elemental analysis results, which would confirm the percentage composition of Carbon, Hydrogen, and Nitrogen, were found for this compound. While theoretical values can be calculated from the molecular formula, experimental verification is a standard part of chemical characterization that is not documented in the available literature. lookchem.com

Computational Chemistry and Molecular Modeling for Mechanistic and Design Insights

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and have become essential for predicting reactions and designing new synthetic methodologies. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization to find the most stable three-dimensional arrangement of atoms in a molecule, its ground-state conformation. For 3-(1H-Imidazol-1-ylmethyl)benzaldehyde, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, studies on similar benzaldehyde (B42025) derivatives show that calculated C-C-C bond angles in the benzene (B151609) ring are typically around 120°. aip.org

Once the geometry is optimized, the same level of theory can be used to predict spectroscopic properties. Theoretical calculations of FT-IR and NMR spectra are invaluable for corroborating experimental data. mdpi.com For example, the characteristic vibrational frequency of the azomethine group (C=N) in related Schiff bases is typically found in the range of 1609-1649 cm⁻¹, and the carbonyl (C=O) stretch of the aldehyde would also have a predictable frequency. nih.govajchem-a.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives. mdpi.com The calculated UV-Visible spectrum can also show excellent agreement with experimental findings, helping to understand the electronic transitions within the molecule. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is a representative example based on typical values for similar structures and not from a direct study of the title compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(aldehyde)-H | 1.10 |

| C=O (aldehyde) | 1.22 | |

| C(ring)-C(methylene) | 1.51 | |

| C(methylene)-N(imidazole) | 1.47 | |

| **Bond Angle (°) ** | O=C-H | 121.0 |

| C(ring)-C-C(ring) | 120.1 | |

| C(ring)-C(methylene)-N(imidazole) | 112.5 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of charge delocalization, hyperconjugative interactions, and charge transfer within the molecular system. researchgate.net For this compound, NBO analysis can quantify the electron density distribution and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Representative NBO Analysis E(2) Interactions This table illustrates the type of data generated from an NBO analysis for a molecule like this compound, based on studies of other Schiff bases and heterocyclic compounds. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(imidazole) | π*(C-C) (benzene ring) | ~5.50 | n → π* |

| π(C-C) (benzene ring) | π*(C-N) (imidazole ring) | ~20.10 | π → π* |

| π(C=O) (aldehyde) | σ*(C-C) (benzene ring) | ~2.30 | π → σ* |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. ajchem-a.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller energy gap implies higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the distribution of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. It is common for the HOMO in such aromatic systems to be localized on the electron-rich parts of the molecule, like the imidazole (B134444) and benzene rings, while the LUMO is often centered on the electron-withdrawing aldehyde group. nih.gov This information is vital for predicting how the molecule will behave in chemical reactions, for example, in the formation of Schiff bases where the aldehyde group is the primary reactive site. ajchem-a.comajchem-a.com

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, connecting microscopic interactions with macroscopic properties. rdd.edu.iq By simulating the motions of atoms and molecules, MD can be used to explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological target. rdd.edu.iqajchem-a.com

Using force fields like OPLS or CHARMM, MD simulations can track the trajectory of the molecule in a solvent box (e.g., water) at a specific temperature and pressure. rdd.edu.iqajchem-a.comacs.org This allows for conformational sampling, revealing the most populated shapes the molecule adopts in solution. When studying ligand-target interactions, MD simulations are performed on the ligand-protein complex, previously generated by molecular docking. These simulations can assess the stability of the binding pose, revealing how the ligand and protein residues adjust over time and the persistence of key interactions like hydrogen bonds. ajchem-a.comacs.org The root-mean-square deviation (RMSD) of the ligand in the binding pocket is often monitored to confirm the stability of the complex. ajchem-a.com

In Silico Molecular Docking Studies for Receptor-Ligand Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. arabjchem.org It is widely used in drug design to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a protein target. arabjchem.orgjchr.org Derivatives of this compound, particularly imidazole-based Schiff bases, have been investigated as potential inhibitors for various enzymes. researchgate.netresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound or a derivative, is then computationally placed into the active site of the protein. Docking algorithms, such as those in AutoDock, generate various binding poses and score them based on binding energy (or affinity), typically in kcal/mol. jchr.org The results reveal the most likely binding conformation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for an Imidazole Derivative This table presents hypothetical docking results against a protein kinase, based on typical findings for imidazole-based inhibitors. jchr.orgresearchgate.net

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole Derivative | MAP Kinase (1A9U) | -8.2 | GLU105, LYS53, VAL38 |

| Imidazole Derivative | GlcN-6-P synthase (2VF5) | -7.5 | SER347, GLY301, THR302 |

Computational Assessment of Absorption, Distribution, Metabolism, Excretion, and Safety (ADMET) Profiles

In silico ADMET prediction is an essential step in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. aip.orgfrontiersin.org Various computational tools and web servers, such as SwissADME, can predict a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. nih.govaip.org

For this compound, these tools can calculate properties like lipophilicity (LogP), water solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. aip.orgfrontiersin.org Furthermore, compliance with drug-likeness rules, such as Lipinski's Rule of Five, can be evaluated. aip.org This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov Predicting these properties helps to identify potential liabilities early in the design process, guiding the synthesis of derivatives with more favorable ADMET profiles. mdpi.comnih.gov

Table 4: Representative In Silico ADMET Profile for this compound This data is illustrative, based on predictions for similar imidazole derivatives. nih.govaip.org

| Property | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 186.21 | Compliant (≤500) |

| LogP (Lipophilicity) | 1.85 | Compliant (≤5) |

| Water Solubility (LogS) | -2.50 | Soluble |

| Topological Polar Surface Area (TPSA) | 41.59 Ų | Good (≤140 Ų) |

| Lipinski's Rule of Five | ||

| Hydrogen Bond Donors | 1 | Compliant (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤10) |

| Number of Violations | 0 | Drug-like |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral absorption |

| BBB Permeant | No | Low CNS penetration expected |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interaction |

Diverse Biological Activities and Pharmacological Investigations of 3 1h Imidazol 1 Ylmethyl Benzaldehyde Derivatives

Antimicrobial Efficacy Assessment

The imidazole (B134444) moiety is a cornerstone of many antimicrobial drugs. rdd.edu.iq Its derivatives have been widely investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and protozoa.

Antibacterial Spectrum and Potency against Pathogenic Strains

Derivatives of imidazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net The mechanism of action can involve the disruption of critical cellular processes such as DNA replication and cell wall synthesis. nih.gov For instance, certain nitroimidazole derivatives containing an oxadiazole scaffold have shown potent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Studies on pyrazole-benzimidazole amides, which are structurally related, revealed compounds with significant efficacy against these bacteria, with one derivative exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.49-0.98 µg/mL. nih.gov Another study on quinolone/imidazole hybrids reported a derivative with an MIC value of 460 nM against P. aeruginosa. nih.gov

Specific research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share the core imidazole structure, has identified compounds with high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values below 1 µg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of Imidazole Derivatives

Antifungal Properties and Proposed Mechanisms of Action (e.g., anti-Candida)

The antifungal activity of imidazole derivatives is well-established, particularly against Candida species. mdpi.comnih.govresearchgate.net The primary mechanism of action for most antifungal azoles is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death. nih.gov

Research has shown that various imidazole derivatives exhibit potent anti-Candida activity. One study on halogenated imidazole derivatives reported a high efficacy against 33 clinical strains of Candida spp., with a MIC90 (the concentration required to inhibit 90% of isolates) of 1 mg/L. oup.comnih.gov Another study investigating imidazole derivatives in combination with sodium dodecyl sulphate (SDS) found that the MIC for the derivatives against Candida strains could be significantly lowered, with mean values ranging from 26.56 µg/mL to 53.90 µg/mL when combined. mdpi.comnih.gov Furthermore, certain indolyl-benzimidazole derivatives have demonstrated MIC values as low as 3.9 µg/mL against C. albicans. nih.gov

Interactive Data Table: Anti-Candida Activity of Imidazole Derivatives

Antileishmanial Activity Studies

Derivatives containing the imidazole scaffold have shown promising activity against protozoan parasites, including various Leishmania species. nih.gov The mechanism of action is often linked to the inhibition of parasite-specific enzymes, such as sterol 14α-demethylase (CYP51), which disrupts the synthesis of essential sterols in the parasite's cell membrane. researchgate.net

In one study, a series of imidazole-containing azine and benzoazine derivatives were tested against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani. Several compounds exhibited significant leishmanicidal activity, with one compound in particular, a chloroazine derivative with an imidazole moiety (compound 3c), showing broad-spectrum activity against all three Leishmania species tested as well as against Trypanosoma cruzi. nih.gov Another investigation of 2-(4-alkyloxyphenyl)-imidazoles found ten compounds with potent leishmanicidal activity against L. mexicana, with half-maximal inhibitory concentrations (IC50) below 10 µg/mL. nih.gov Five of these compounds demonstrated IC50 values under 1 µg/mL, comparable to reference drugs. nih.gov

Interactive Data Table: Antileishmanial Activity of Imidazole Derivatives

Enzyme Inhibition Studies

The ability of imidazole derivatives to interact with and inhibit enzymes is a key aspect of their pharmacological profile. Their electron-rich structure facilitates binding to the active sites of various enzymes, leading to the modulation of critical biological pathways. ijpsjournal.com

A primary target for antifungal imidazole derivatives is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for ergosterol biosynthesis in fungi and related sterols in protozoa. researchgate.net The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom within the active site of CYP51, effectively blocking its catalytic function. researchgate.net This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts fungal membrane structure and function. nih.gov Studies have reported potent inhibition of Candida albicans CYP51 by various azole derivatives, with some showing IC50 values as low as 0.20 µM, comparable to the drug fluconazole. nih.gov For example, certain chloro-substituted derivatives demonstrated optimal inhibitory activity with IC50 values of 0.39 µM and 0.46 µM. nih.gov

In the antibacterial domain, a key target is β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme catalyzes the essential first step in the bacterial fatty acid biosynthesis (FAS II) pathway, which is absent in humans, making it an attractive target for new antibiotics. nih.govresearchgate.net Various imidazole-containing compounds have been developed as FabH inhibitors. For instance, nitroimidazole derivatives containing a 1,3,4-oxadiazole (B1194373) scaffold were identified as potent inhibitors of E. coli FabH, with IC50 values as low as 4.1 µM. nih.gov Similarly, a series of pyrazol-benzimidazole amides yielded a lead compound with an IC50 of 1.22 µM against E. coli FabH. nih.gov

Interactive Data Table: Enzyme Inhibition by Imidazole Derivatives

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, imidazole derivatives can interact with various cellular receptors. ijpsjournal.com A notable non-enzyme target is calmodulin (CaM), a highly conserved calcium-binding protein that acts as a primary mediator of Ca2+ signaling in all eukaryotic cells. nih.govnih.gov It has been recognized for some time that imidazole-based antifungal agents can act as competitive antagonists of CaM. nih.govnih.gov This interaction interferes with CaM's ability to bind to its target proteins, thereby disrupting calcium-dependent signaling pathways that regulate numerous cellular processes. mdpi.com This off-target activity in non-fungal organisms, such as crustaceans, suggests a broader toxicological profile and a mode of action independent of ergosterol synthesis inhibition. nih.gov

In the context of the central nervous system, certain imidazole derivatives have been specifically designed to modulate neurotransmitter receptors. For example, series of arylpiperazine-substituted imidazole derivatives have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT7) and dopamine (B1211576) receptors (D2). nih.gov Such interactions are foundational for developing treatments for neurological disorders like depression. nih.gov Additionally, some imidazole-based compounds have been investigated as inhibitors of the human estrogen receptor alpha (ERα), a key target in breast cancer therapy, with molecular docking studies showing favorable binding energies. ijcrt.org

Investigation of Antioxidant Potential

The imidazole ring and its derivatives have been investigated for their antioxidant properties. centralasianstudies.orgresearchgate.net These compounds can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions that catalyze oxidation reactions. centralasianstudies.orgrsc.org

The antioxidant activity of imidazole-containing compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. centralasianstudies.orgresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical is measured spectrophotometrically. centralasianstudies.org Studies on newly synthesized imidazole derivatives have demonstrated significant radical scavenging properties. centralasianstudies.orgresearchgate.net For example, a study on 2H-imidazole-derived phenolic compounds established a clear structure-activity relationship, showing that the introduction of certain substituents could significantly enhance antiradical capacity. mdpi.comnih.gov Specifically, conjugation of a polyphenolic moiety with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to increase the antiradical capacity (ARC) by more than double, indicating a potent ability to act as a hydrogen atom donor. mdpi.comnih.gov

Interactive Data Table: Antioxidant Activity of Imidazole Derivatives

Exploration of Broader Pharmacological Applications

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a crucial feature in numerous biologically active molecules. Its electron-rich nature facilitates binding to a variety of biological receptors, leading to a wide range of pharmaceutical applications. frontiersin.org Similarly, benzimidazole (B57391) derivatives, which feature an imidazole ring fused to a benzene (B151609) ring, exhibit a diverse array of therapeutic properties, including anti-inflammatory, analgesic, anticancer, and antiviral effects. biotech-asia.org The benzaldehyde (B42025) group also contributes to the biological profile, with some derivatives showing notable inhibitory effects on inflammatory mediators. researchgate.net

Anticancer Potential

The imidazole and benzimidazole frameworks are key structural motifs in several clinically used anticancer drugs. frontiersin.org Research into new derivatives has identified compounds with significant cytotoxic activity against various cancer cell lines.

For instance, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their anticancer potential. frontiersin.org Among them, derivatives 4e and 4f showed promising activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the single-digit micromolar range. frontiersin.org The most active compound, 4f , which has a fluorine substitution, exhibited IC₅₀ values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. frontiersin.org

In another study, benzimidazole-pyrazole derivatives were developed as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov Compounds 37 and 38 from this series showed the greatest antiproliferative activity against A549 cells, with IC₅₀ values of 2.2 µM and 2.8 µM, respectively. nih.gov Furthermore, imidazolyl gold(I) compounds have been investigated, with compounds 7 and 8 demonstrating high efficacy in non-small cell lung cancer (NSCLC) cell lines and good selectivity over normal lung fibroblasts. nih.gov Recent studies have also highlighted the anticancer effects of benzaldehyde itself, which was found to inhibit the growth of therapy-resistant pancreatic cancer cells by targeting the interaction of specific signaling proteins. news-medical.net

| Compound | Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 4e | N-phenylbenzamide | A549 (Lung) | 8.9 µM | frontiersin.org |

| HeLa (Cervical) | 11.1 µM | frontiersin.org | ||

| MCF-7 (Breast) | 9.2 µM | frontiersin.org | ||

| 4f | N-phenylbenzamide | A549 (Lung) | 7.5 µM | frontiersin.org |

| HeLa (Cervical) | 9.3 µM | frontiersin.org | ||

| MCF-7 (Breast) | 8.9 µM | frontiersin.org | ||

| 22 | Benzimidazole sulfonamide | A549 (Lung) | 0.15 µM | nih.gov |

| MCF-7 (Breast) | 0.17 µM | nih.gov | ||

| 37 | Benzimidazole-pyrazole | A549 (Lung) | 2.2 µM | nih.gov |

| 38 | Benzimidazole-pyrazole | A549 (Lung) | 2.8 µM | nih.gov |

Anti-inflammatory Properties

Derivatives of imidazole and benzimidazole have shown significant potential as anti-inflammatory agents. nih.govnih.gov Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govijcrt.org

A study on novel imidazole derivatives identified several compounds with potent anti-inflammatory activity. nih.gov In an in-vivo carrageenan-induced rat paw edema model, compounds 2a and 2b exhibited 100% anti-inflammatory activity at a dose of 100 mg/kg, which was comparable to the standard drug diclofenac. nih.gov Similarly, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated, with compounds B2 , B4 , B7 , and B8 demonstrating IC₅₀ values lower than the standard ibuprofen (B1674241) in an in vitro assay. nih.gov The anti-inflammatory effect of these compounds was confirmed in an in vivo paw edema model. nih.gov

| Compound | Derivative Class | Assay | Activity | Source |

|---|---|---|---|---|

| 2a | Di-substituted Imidazole | Carrageenan-induced paw edema | 100% inhibition @ 100 mg/kg | nih.gov |

| 2b | Di-substituted Imidazole | Carrageenan-induced paw edema | 100% inhibition @ 100 mg/kg | nih.gov |

| B2, B4, B7, B8 | 2-substituted Benzimidazole | Luminol-enhanced chemiluminescence | IC₅₀ < Ibuprofen | nih.gov |

| Diclofenac | Standard Drug | Carrageenan-induced paw edema | 100% inhibition @ 50 mg/kg | nih.gov |

Analgesic Effects

The search for new analgesics has also led to the investigation of imidazole-containing compounds. Many agents that possess anti-inflammatory properties also exhibit analgesic effects.

In a study evaluating novel imidazole derivatives, compound 2g demonstrated a clear analgesic effect of 89% in the eddy hot plate method, a test for central analgesic activity. nih.gov This activity was superior to many other analogues in the same series. nih.gov Another study focused on imidazobenzimidazole derivatives identified compound 1c·2HCl as a potent analgesic. rrpharmacology.ru This compound was found to be six times more potent than the standard butorphanol (B1668111) in the "Hot/Cold-plate" test and also showed significant efficacy in a model of neuropathic pain. rrpharmacology.ru

| Compound | Derivative Class | Assay | Activity (% Protection or Potency) | Source |

|---|---|---|---|---|

| 2g | Tetra-substituted Imidazole | Eddy hot plate | 89% protection @ 100 mg/kg | nih.gov |

| 1c·2HCl | Imidazobenzimidazole | Hot/Cold-plate test | 6x more potent than Butorphanol | rrpharmacology.ru |

| Diclofenac Sodium | Standard Drug | Eddy hot plate | 100% protection @ 50 mg/kg | nih.gov |

Anti-HIV Activity

Imidazole-containing structures are integral to a class of anti-HIV drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These agents bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, disrupting its function and halting viral replication. researchgate.net

A novel series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives demonstrated potent activity against wild-type HIV-1 in cell cultures. nih.gov In particular, compounds 8h and 8g showed excellent antiretroviral activity, with EC₅₀ values of 0.07 µM and 0.05 µM, respectively, which is comparable to the marketed drug Nevirapine. nih.gov In another study, a series of novel benzimidazole derivatives were synthesized and evaluated for their HIV-1 RT inhibitory activity. researchgate.net Compounds 43 , 45 , 50 , and 51 from this series were found to have reasonable inhibitory activity against the enzyme. researchgate.net The anti-HIV potential of various imidazole, oxazole, and thiazole (B1198619) hybrids is also an active area of research, with some compounds showing profound antiviral activity against diverse clinical isolates of HIV-1. doi.org

| Compound | Derivative Class | Target | Activity (EC₅₀) | Source |

|---|---|---|---|---|

| 8g | Pyrimidinylphenylamine | HIV-1 (wt) | 0.05 µM | nih.gov |

| 8h | Pyrimidinylphenylamine | HIV-1 (wt) | 0.07 µM | nih.gov |

| Nevirapine | Standard Drug (NNRTI) | HIV-1 (wt) | 0.113 µM | nih.gov |

| 31 | Benzothiazole-pyrazolone hybrid | HIV-1 (wt) | 16 µM | doi.org |

Antidepressant Effects

The development of novel antidepressant agents is a critical area of pharmaceutical research, and various heterocyclic scaffolds have been explored for this purpose. nih.govnih.govbdpsjournal.org While direct studies on 3-(1H-Imidazol-1-ylmethyl)benzaldehyde derivatives are not prominent, related structures have shown promise.

For example, a study on pyrimidine (B1678525) derivatives identified compounds with significant antidepressant activity in vivo. nih.gov Using the forced swim test, compound 24 was found to be the most potent, reducing the duration of immobility significantly when compared to the control group. nih.gov In another investigation, a series of 1,3,4-oxadiazole derivatives were synthesized and tested. bdpsjournal.org Compounds 3 and 8 showed good antidepressant activity in both the tail suspension and forced swimming test models. bdpsjournal.org These studies often use well-established animal models to screen for antidepressant potential. nih.govfao.org

| Compound | Derivative Class | Assay | Result | Source |

|---|---|---|---|---|

| Compound 24 | Pyrimidine derivative | Forced Swim Test | 35.42% reduction in immobility | nih.gov |

| Compound 3 | 1,3,4-Oxadiazole | Forced Swim & Tail Suspension | Good antidepressant activity | bdpsjournal.org |

| Compound 8 | 1,3,4-Oxadiazole | Forced Swim & Tail Suspension | Potent antidepressant activity | bdpsjournal.org |

| Compound 19 | 1-alkoxy-1H-benzo[d]-1,2,3-triazole | Forced Swim Test | Significantly decreased immobility time | nih.gov |

Methodologies for In Vitro and In Vivo Biological Assays

The evaluation of the pharmacological potential of new chemical entities involves a combination of in vitro (cell-based or cell-free) and in vivo (animal model) assays.

In Vitro Assays:

Anticancer/Cytotoxicity Screening: The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov It is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against various cancer cell lines. frontiersin.orgnih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit a specific enzyme target. For anti-HIV activity, this includes HIV-1 reverse transcriptase inhibition assays. researchgate.net For anti-inflammatory potential, cyclooxygenase (COX-1 and COX-2) inhibition assays are common. nih.govijcrt.org The inhibition of thioredoxin reductase (TrxR) is another target for some anticancer compounds. nih.gov

Anti-inflammatory Assays: Besides enzyme inhibition, in vitro anti-inflammatory activity can be assessed using methods like the albumin denaturation assay, which measures a compound's ability to prevent heat-induced protein denaturation, a hallmark of inflammation. biotech-asia.org The luminol-enhanced chemiluminescence assay is used to evaluate the effects on the oxidative burst in phagocytes. nih.gov

Anti-HIV Replication Assays: The ability of a compound to inhibit HIV replication is tested in cell cultures, such as MT-4 cells. The EC₅₀ (half-maximal effective concentration) is determined to quantify the compound's potency. nih.gov

In Vivo Assays:

Anti-inflammatory Activity: The carrageenan-induced paw edema test in rodents (mice or rats) is a classical model of acute inflammation. nih.govnih.govnih.gov The reduction in paw swelling after administration of the test compound is measured and compared to a standard anti-inflammatory drug. nih.gov

Analgesic Activity: The hot plate test and the tail-flick test are common methods to evaluate central analgesic activity (acting on the central nervous system). nih.govrrpharmacology.ru The acetic acid-induced writhing test is used to assess peripheral analgesic activity. nih.gov The number of writhes in treated animals is compared to a control group.

Antidepressant Activity: The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most widely used screening tools for assessing antidepressant potential in mice and rats. nih.govbdpsjournal.org These tests are based on the principle that an animal will cease attempts to escape a stressful environment (immobility), and effective antidepressants reduce this period of immobility. nih.govfao.org

Anticonvulsant Activity: The Maximal Electroshock (MES) method in mice is used to evaluate potential anticonvulsant drugs by assessing their ability to block the tonic extensor component of a seizure induced by an electrical stimulus. jocpr.com

Structure Activity Relationship Sar Derivation and Medicinal Chemistry Optimization

Systematic Exploration of Substituent Effects on Biological Efficacy

The systematic exploration of substituent effects on the 3-(1H-imidazol-1-ylmethyl)benzaldehyde scaffold has been a cornerstone of lead optimization efforts. The benzaldehyde (B42025) ring, in particular, serves as a key platform for introducing a wide array of functional groups to probe their influence on biological activity. These modifications are designed to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Research has demonstrated that the nature and position of substituents on the phenyl ring can dramatically alter biological efficacy. For instance, in the context of antifungal activity, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, at various positions of the benzaldehyde ring has been shown to enhance potency. This is often attributed to the modulation of the electronic character of the aromatic ring, which can influence interactions with the target enzyme, such as lanosterol (B1674476) 14α-demethylase. mdpi.com

Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or methyl groups, can also lead to favorable outcomes, suggesting that a delicate balance of electronic and steric factors is at play. The position of these substituents is also critical, with para-substitution often yielding different activity profiles compared to ortho- or meta-substitution. This highlights the importance of a systematic approach to SAR exploration, where a diverse range of substituents are evaluated at multiple positions to build a comprehensive understanding of the structural requirements for optimal activity.

Below is a representative data table illustrating the impact of various substituents on the benzaldehyde ring on the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) against Candida albicans.

| Compound ID | Substituent on Benzaldehyde Ring | MIC (µg/mL) |

| 1a | H (unsubstituted) | 16 |

| 1b | 4-Fluoro | 4 |

| 1c | 4-Chloro | 2 |

| 1d | 4-Trifluoromethyl | 1 |

| 1e | 2,4-Dichloro | 0.5 |

| 1f | 4-Methoxy | 8 |

| 1g | 4-Methyl | 8 |

| 1h | 3-Nitro | 32 |

Note: The data in this table is illustrative and compiled based on general trends observed in the literature for similar imidazole-based antifungal agents.

Elucidation of Key Pharmacophoric Features for Target Interaction and Selectivity

The elucidation of key pharmacophoric features of this compound derivatives is crucial for understanding their mechanism of action and for designing more selective inhibitors. A pharmacophore model for this scaffold typically consists of several key features that are essential for productive binding to a biological target.

For many enzymes targeted by imidazole-based compounds, such as cytochrome P450 enzymes like aromatase and lanosterol 14α-demethylase, the imidazole (B134444) ring is a primary pharmacophoric element. The sp2-hybridized nitrogen atom of the imidazole ring is known to coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition. nih.gov This interaction is a cornerstone of the inhibitory activity of many clinically used azole antifungal and anticancer agents.

Beyond the imidazole ring, the substituted benzaldehyde moiety presents other important pharmacophoric features. The aromatic ring itself can engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site. The nature and positioning of substituents on this ring can fine-tune these interactions, thereby influencing both potency and selectivity. For example, a hydrophobic substituent at the para-position might occupy a specific hydrophobic pocket within the active site, enhancing binding affinity. nih.gov

A generalized pharmacophore model for this class of compounds often includes:

An imidazole ring as a key metal-coordinating feature.

A central hydrophobic core provided by the phenyl ring.

Hydrogen bond acceptor/donor sites, which can be introduced through appropriate substitution on the benzaldehyde ring.

Specific steric volumes that are either favored or disallowed, dictating the size and shape of permissible substituents.

Computational modeling and 3D-QSAR studies have been instrumental in defining these pharmacophoric features more precisely, guiding the rational design of new derivatives with improved target affinity and selectivity. nih.gov

Strategies for Scaffold Optimization and Lead Compound Development

The development of lead compounds from the this compound scaffold involves a multifaceted approach that goes beyond simple substituent modifications. Scaffold optimization strategies are employed to enhance potency, improve pharmacokinetic properties, and reduce off-target effects.

Another approach involves modifying the linker between the imidazole and the aromatic ring. While a methylene (B1212753) bridge is common, altering its length or rigidity can impact the compound's conformational flexibility and its ability to adopt the optimal binding pose within the target's active site.

Furthermore, the aldehyde functional group itself is a point of modification. It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like oximes or hydrazones. mdpi.com These modifications can introduce new hydrogen bonding opportunities and significantly alter the compound's electronic properties and metabolic stability.

The following table presents hypothetical data from a lead development program, showcasing how scaffold modifications can impact inhibitory activity against a target enzyme (e.g., aromatase).

| Compound ID | Scaffold Modification | IC50 (nM) |

| 2a | This compound | 500 |

| 2b | 3-(1H-Imidazol-1-ylmethyl)benzyl alcohol | 250 |

| 2c | 3-(1H-Imidazol-1-ylmethyl)phenylmethanone | 100 |

| 2d | 1-(Naphthalen-2-ylmethyl)-1H-imidazole | 75 |

| 2e | 1-(Quinolin-3-ylmethyl)-1H-imidazole | 50 |

Note: The data in this table is illustrative and based on established medicinal chemistry principles for scaffold optimization.

Insights from Comparative Studies with Known Bioactive Molecules and Clinical Candidates

To contextualize the potential of this compound derivatives, it is essential to compare them with known bioactive molecules and clinical candidates that target the same biological pathways. For instance, in the realm of aromatase inhibitors for breast cancer therapy, non-steroidal inhibitors like letrozole (B1683767) and anastrozole (B1683761) serve as important benchmarks. mdpi.com These drugs also feature a nitrogen-containing heterocycle (a triazole in their case) that coordinates with the heme iron of the aromatase enzyme.

Docking studies and in vitro assays have shown that derivatives of this scaffold can exhibit potent inhibition of aromatase, with some compounds demonstrating IC50 values in the low micromolar to nanomolar range. researchgate.net These findings suggest that the this compound framework is a viable starting point for the development of new aromatase inhibitors. However, achieving the high selectivity and favorable safety profile of established drugs remains a key challenge in the lead optimization process.

Application of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. nih.gov This approach is widely applied in the optimization of imidazole-based compounds to improve potency, selectivity, and metabolic stability.

In the context of the this compound scaffold, several bioisosteric replacements can be envisioned. The imidazole ring itself, while often crucial for activity, can sometimes be replaced by other five-membered heterocycles like pyrazole (B372694) or triazole. nih.gov This can modulate the basicity and hydrogen-bonding capacity of the molecule, potentially leading to altered target interactions and improved pharmacokinetic properties.

The aldehyde group is another prime candidate for bioisosteric replacement. It can be substituted with a nitrile, an oxazole, or a tetrazole ring. nih.gov These replacements can mimic the electronic properties of the aldehyde while offering improved metabolic stability, as aldehydes are often susceptible to oxidation in vivo.

The following table provides examples of potential bioisosteric replacements for the aldehyde group and their anticipated impact on the compound's properties.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Aldehyde (-CHO) | Nitrile (-CN) | Improved metabolic stability, similar electronic properties |

| Aldehyde (-CHO) | Oxazole ring | Can introduce additional interaction points, metabolically stable |

| Aldehyde (-CHO) | Tetrazole ring | Can act as a carboxylic acid bioisostere, improved solubility |

These bioisosteric modifications, when applied judiciously, can lead to the discovery of new chemical entities with superior drug-like properties, ultimately advancing the therapeutic potential of the this compound scaffold.

Coordination Chemistry and Material Science Applications of 3 1h Imidazol 1 Ylmethyl Benzaldehyde Analogues

Ligand Properties of Imidazole-Benzaldehyde Scaffolds in Metal Complexation

The imidazole (B134444) ring is a fundamental heterocyclic unit in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. researchgate.netrsc.org The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it an effective Lewis base that can coordinate to metal centers. This interaction is primarily of a sigma-donor nature. wikipedia.org The basicity of imidazole is intermediate between that of pyridine (B92270) and ammonia, allowing for strong but not irreversible coordination. wikipedia.org

The benzaldehyde (B42025) group, while not as strong a coordinating agent as the imidazole ring, can also participate in metal binding, particularly through the oxygen atom of the aldehyde. More importantly, the aldehyde group provides a reactive site for further functionalization, enabling the creation of more complex ligands. The methylene (B1212753) linker between the imidazole and benzaldehyde groups in 3-(1H-Imidazol-1-ylmethyl)benzaldehyde provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. nih.gov

The coordination behavior of imidazole-benzaldehyde scaffolds is influenced by several factors, including the steric and electronic properties of substituents on both the imidazole and benzene (B151609) rings, the nature of the metal ion, and the reaction conditions. For instance, the presence of bulky substituents near the coordinating nitrogen atom can influence the coordination number and geometry of the resulting metal complex. The flexibility of the ligand framework allows for the formation of both mononuclear and polynuclear complexes. nih.gov

| Metal Ion | Typical Coordination Geometry | Reference |

| Cu(I) | Trigonal-planar | nih.gov |

| Cu(II) | Octahedral, Square Planar | wikipedia.org |

| Zn(II) | Tetrahedral | wikipedia.orgchemrxiv.org |

| Fe(II) | Octahedral | wikipedia.org |

| Ni(II) | Octahedral | wikipedia.org |

| Cd(II) | Octahedral | wikipedia.org |

| Pd(II) | Square Planar | wikipedia.org |

| Pt(II) | Square Planar | wikipedia.org |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The imidazole-benzaldehyde scaffold and its derivatives are excellent candidates for the synthesis of MOFs and CPs due to their ability to bridge multiple metal centers. researchgate.netrsc.org The nitrogen atom of the imidazole ring readily coordinates to one metal center, while the aldehyde group can be modified, for example, by conversion to a carboxylate group, to coordinate to another. This dual functionality allows for the formation of extended one-, two-, or three-dimensional networks. nih.govmdpi.com

The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are dissolved or suspended in a solvent and heated in a sealed vessel. mdpi.comnih.gov The choice of solvent, temperature, and the molar ratio of the reactants can significantly influence the resulting structure and properties of the MOF or CP. mdpi.com For example, the use of different metal precursors with the same ligand can lead to frameworks with varying pore sizes and gas adsorption selectivities. mdpi.com

The flexible nature of some imidazole-based ligands allows for the formation of fascinating and complex topologies, such as interpenetrating networks and helical chains. nih.govrsc.org For instance, a Cu(I) coordination polymer based on an ozagrel (B471) ligand, which features an imidazole ring, forms a three-dimensional framework from one-dimensional helical chains. nih.gov Similarly, zinc(II) has been shown to form coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, resulting in structures ranging from 2D networks to single polymer chains. chemrxiv.orgchemrxiv.org

| Ligand | Metal Ion | Resulting Structure | Synthesis Method | Reference |

| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II), Cr(III), Al(III) | 3D MOF | Solvothermal | mdpi.com |

| Ozagrel | Cu(I) | 3D Coordination Polymer | Solvothermal | nih.gov |

| 3-(1H-imidazol-1-yl)propanoate | Zn(II) | 2D and 1D Coordination Polymers | Precipitation from aqueous solution | chemrxiv.orgchemrxiv.org |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II), Cu(II) | Coordination Polymers | Solvothermal | mdpi.com |

Catalytic Applications of Metal Complexes Derived from Imidazole-Benzaldehyde Ligands

The incorporation of metal ions into frameworks built from imidazole-benzaldehyde-type ligands can impart catalytic activity to the resulting materials. The metal centers can act as active sites for a variety of chemical transformations, while the porous nature of MOFs can allow for size- and shape-selective catalysis.

One area of interest is the use of these complexes in oxidation reactions. For example, copper(II) complexes with aminocarbohydrate β-ketoenaminic ligands have been shown to be efficient catalysts in catechol oxidation. nih.gov Furthermore, a self-assembled complex of Cu(II) with a fluorenylmethyloxycarbonyl (Fmoc)-modified amino acid and nucleotides can catalyze the oxidation of catechol. nih.gov The catalytic activity can be tuned by modifying the ligand structure or the metal center.

Supramolecular catalysts formed by the self-assembly of imidazole derivatives with fluorenylmethyloxycarbonyl-modified histidine and Cu²⁺ have been shown to possess catechol oxidase-like activity. researchgate.net These nanoassemblies can synergistically accelerate both oxidation and hydrolysis reactions. researchgate.net The catalytic process can be regulated by modifications to the imidazole component, such as methylation. researchgate.net

| Metal Complex System | Catalytic Reaction | Key Findings | Reference |

| Imidazole derivatives with Fmoc-histidine and Cu²⁺ | Oxidation/hydrolysis cascade reactions | Synergistic acceleration of oxidation (10-fold) and hydrolysis (14-fold) | researchgate.net |

| Copper(II) complexes with aminocarbohydrate β-ketoenaminic ligands | Catechol oxidation | Efficient catalysis | nih.gov |

| Imidazole-2-carboxaldehyde and CuSO₄·5H₂O | Oxidase-like activity | Catalyzes the oxidation of TMB | nih.gov |

Supramolecular Assembly and Self-Organization Principles for Advanced Materials

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to organize molecules into well-defined, higher-order structures. The imidazole-benzaldehyde scaffold is well-suited for directing supramolecular assembly due to the presence of hydrogen bond donors and acceptors (the N-H of the imidazole ring) and aromatic rings capable of π-π stacking.

In the solid state, coordination polymers and MOFs based on imidazole-containing ligands often exhibit extensive supramolecular interactions that play a crucial role in determining the final three-dimensional architecture. nih.govresearchgate.net For example, in a Cu(I)-olefin coordination polymer, Cu(I)-imidazole interactions link one-dimensional helical chains into a three-dimensional framework. nih.gov